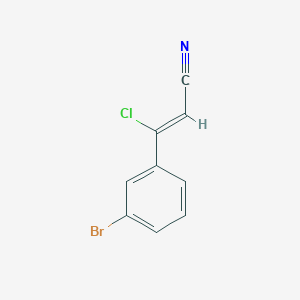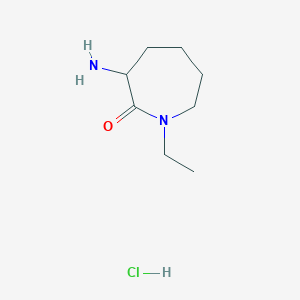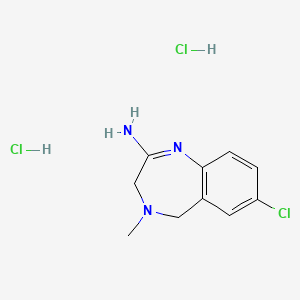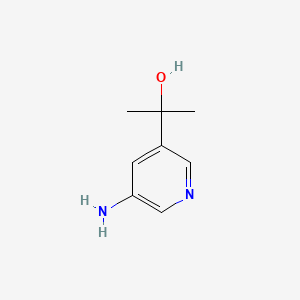
2-(5-Aminopyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminopyridin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminopyridine.
Alkylation: The 5-aminopyridine undergoes alkylation with an appropriate alkylating agent, such as 2-bromo-2-propanol, under basic conditions to introduce the propanol group at the 2-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Aminopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Aminopyridin-3-yl)propan-2-one.
Reduction: 2-(5-Aminopyridin-3-yl)propan-2-amine.
Substitution: Derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-(5-Aminopyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Aminopyridin-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions, influencing molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.
2-(4-Aminopyridin-3-yl)propan-2-ol: Similar structure but with the amino group at a different position.
5-Aminopyridin-2-ol: Lacks the propanol group.
Uniqueness
2-(5-Aminopyridin-3-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(5-aminopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,9H2,1-2H3 |
Clave InChI |
OGGFCDYNHWGDLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CN=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


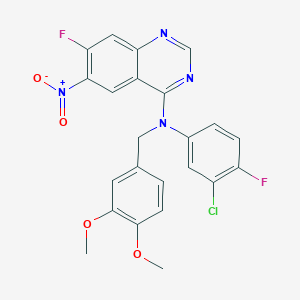

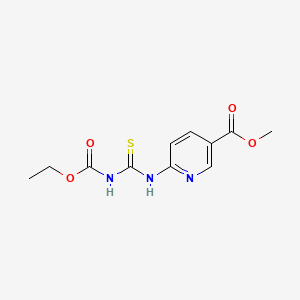
![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)
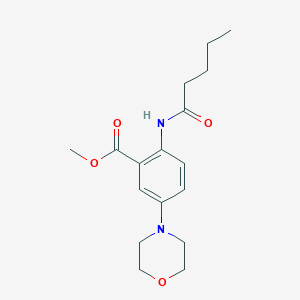



![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)
